molecular formula C26H28N2O4 B11310946 2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11310946
M. Wt: 432.5 g/mol
InChI Key: VFQCVQPKEHIYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, a dimethylamino propyl side chain, a methyl group, and a prop-2-en-1-yloxy phenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through a multi-step synthetic route

  • Formation of Chromeno[2,3-c]pyrrole Core: : The chromeno[2,3-c]pyrrole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative and an amino acid derivative. The reaction is typically carried out under acidic conditions, with the use of a catalyst such as p-toluenesulfonic acid.

  • Introduction of Dimethylamino Propyl Side Chain: : The dimethylamino propyl side chain can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chromeno[2,3-c]pyrrole core with a suitable alkylating agent, such as 3-chloropropyl dimethylamine, under basic conditions.

  • Introduction of Methyl Group: : The methyl group can be introduced through a methylation reaction. This involves the reaction of the chromeno[2,3-c]pyrrole core with a methylating agent, such as methyl iodide, under basic conditions.

  • Introduction of Prop-2-en-1-yloxy Phenyl Group: : The prop-2-en-1-yloxy phenyl group can be introduced through an etherification reaction. This involves the reaction of the chromeno[2,3-c]pyrrole core with a suitable phenol derivative, such as 3-hydroxyphenyl prop-2-en-1-yl ether, under acidic conditions.

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group and the prop-2-en-1-yloxy phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can undergo reduction reactions, particularly at the chromeno[2,3-c]pyrrole core. Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The compound can undergo substitution reactions, particularly at the dimethylamino propyl side chain and the prop-2-en-1-yloxy phenyl group. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of alkylated and acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising lead compound for the development of new pharmaceuticals. Researchers conduct preclinical studies to evaluate its efficacy, safety, and pharmacokinetic properties.

Industry

In industry, the compound is used as an intermediate in the production of various chemicals and materials. Its unique structure allows for the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interactions with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in a metabolic pathway, leading to the accumulation of a specific metabolite and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione shares structural similarities with other chromeno[2,3-c]pyrrole derivatives, such as 2-[3-(Dimethylamino)propyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and 2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(methoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Uniqueness

  • The presence of the prop-2-en-1-yloxy phenyl group in this compound distinguishes it from other similar compounds. This unique structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-7-methyl-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H28N2O4/c1-5-14-31-19-9-6-8-18(16-19)23-22-24(29)20-15-17(2)10-11-21(20)32-25(22)26(30)28(23)13-7-12-27(3)4/h5-6,8-11,15-16,23H,1,7,12-14H2,2-4H3

InChI Key

VFQCVQPKEHIYRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.